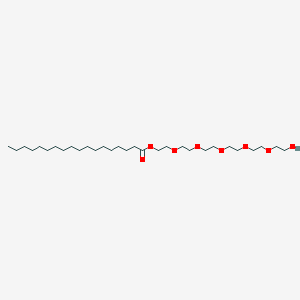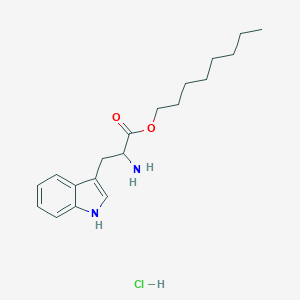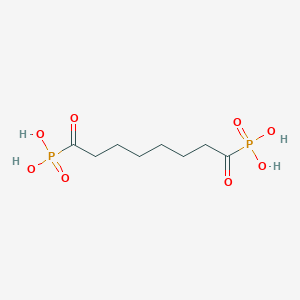
Suberoylbisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suberoylbisphosphonic acid (SBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. SBP is a bisphosphonate derivative that has been found to possess anti-cancer properties.
Scientific Research Applications
Suberoylbisphosphonic acid has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Suberoylbisphosphonic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in cancer cell proliferation. In addition to its anti-cancer properties, Suberoylbisphosphonic acid has also been studied for its potential applications in osteoporosis research. It has been found to enhance bone formation and reduce bone resorption.
Mechanism Of Action
The mechanism of action of Suberoylbisphosphonic acid is not fully understood, but it is believed to involve the inhibition of HDACs. HDACs play a role in the regulation of gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting HDACs, Suberoylbisphosphonic acid can alter gene expression and induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Suberoylbisphosphonic acid has been shown to have a number of biochemical and physiological effects. In cancer cells, Suberoylbisphosphonic acid induces apoptosis by activating caspases, a family of enzymes that play a key role in programmed cell death. Suberoylbisphosphonic acid has also been shown to inhibit the activity of HDACs, leading to changes in gene expression. In addition to its effects on cancer cells, Suberoylbisphosphonic acid has been found to enhance bone formation and reduce bone resorption in animal models of osteoporosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using Suberoylbisphosphonic acid in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, Suberoylbisphosphonic acid specifically targets HDAC6, which is overexpressed in many types of cancer. This specificity makes Suberoylbisphosphonic acid a promising candidate for cancer therapy. However, one of the limitations of using Suberoylbisphosphonic acid is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on Suberoylbisphosphonic acid. One area of interest is the development of more potent analogs of Suberoylbisphosphonic acid that can be used in cancer therapy. Another area of interest is the study of Suberoylbisphosphonic acid's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the mechanism of action of Suberoylbisphosphonic acid, particularly its effects on gene expression and apoptosis.
Synthesis Methods
Suberoylbisphosphonic acid is synthesized by reacting bisphosphonic acid with suberoyl chloride. The reaction takes place in a solvent such as chloroform or dichloromethane, and the product is purified by recrystallization. The yield of Suberoylbisphosphonic acid is typically around 50%.
properties
CAS RN |
139339-85-8 |
|---|---|
Product Name |
Suberoylbisphosphonic acid |
Molecular Formula |
C8H16O8P2 |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
(8-oxo-8-phosphonooctanoyl)phosphonic acid |
InChI |
InChI=1S/C8H16O8P2/c9-7(17(11,12)13)5-3-1-2-4-6-8(10)18(14,15)16/h1-6H2,(H2,11,12,13)(H2,14,15,16) |
InChI Key |
RBVHWVVIUIZZTM-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)P(=O)(O)O)CCC(=O)P(=O)(O)O |
Canonical SMILES |
C(CCCC(=O)P(=O)(O)O)CCC(=O)P(=O)(O)O |
Other CAS RN |
139339-85-8 |
synonyms |
suberoil suberoylbisphosphonic acid suberoylbisphosphonic acid, disodium salt SuBP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



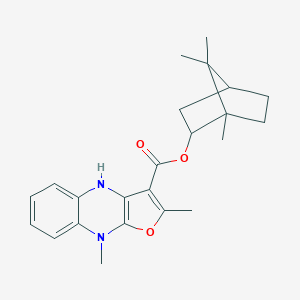
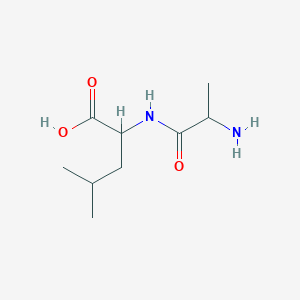
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
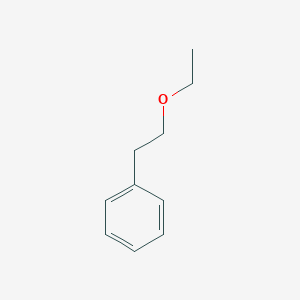
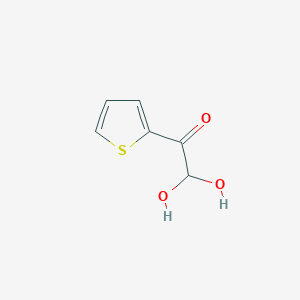
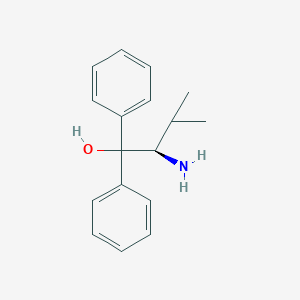
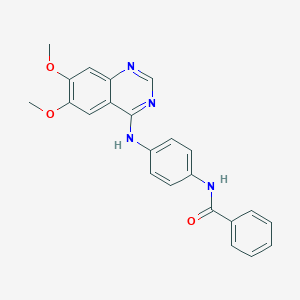
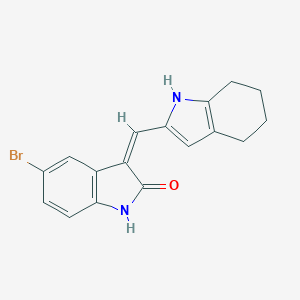
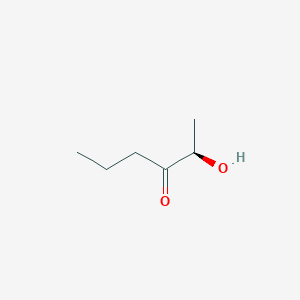
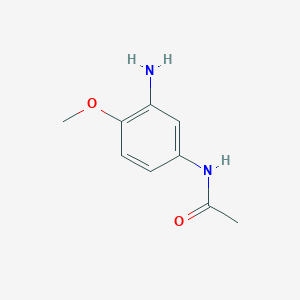
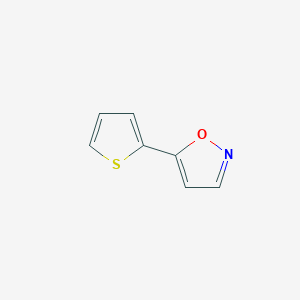
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)
